Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate

Beschreibung

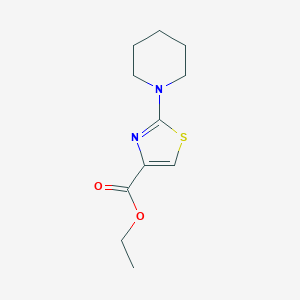

Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate (CAS: 126533-98-0) is a thiazole-based heterocyclic compound with the molecular formula C₁₁H₁₆N₂O₂S and a molecular weight of 240.32 g/mol . The structure comprises a piperidine ring linked to the 2-position of the thiazole core and an ethyl ester group at the 4-position.

Eigenschaften

IUPAC Name |

ethyl 2-piperidin-1-yl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c1-2-15-10(14)9-8-16-11(12-9)13-6-4-3-5-7-13/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDNOYPUXHJNTPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80567606 | |

| Record name | Ethyl 2-(piperidin-1-yl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80567606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126533-98-0 | |

| Record name | Ethyl 2-(1-piperidinyl)-4-thiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126533-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(piperidin-1-yl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80567606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesis of Piperidinecarbothioamide Intermediate

Formation of the Thiazole Ring

- The piperidinecarbothioamide intermediate reacts with ethyl 3-chloro-2,4-dioxobutanoate or similar α-haloketone esters.

- The reaction is carried out by refluxing in methanol or benzene for several hours (typically 4 hours), followed by overnight stirring at room temperature.

- The product is a 2-(piperidin-1-yl)thiazole-4-carboxylate ester, formed via cyclization and substitution steps.

- The reaction mixture is then diluted with water, neutralized to pH ~8 with NaOH, and the solid product is filtered and recrystallized for purification.

Alternative Esterification and Purification

- In some protocols, the ester group is introduced by esterification of the corresponding acid using ethanol under acidic conditions.

- Purification is achieved by recrystallization or column chromatography using solvents such as ethyl acetate, methanol, or dichloromethane mixtures.

Preparation of In Vivo Formulations (Solution Preparation)

For biological or pharmacological studies, this compound is prepared as a clear solution using co-solvents:

- A DMSO master stock solution is prepared by dissolving the compound in DMSO at a known concentration.

- This master solution is then diluted sequentially with solvents such as PEG300, Tween 80, and distilled water or corn oil to achieve the desired working concentration.

- Each solvent addition requires the solution to be clear before proceeding to the next solvent to ensure complete dissolution.

- Physical methods like vortexing, ultrasound, or gentle heating may be used to aid dissolution.

Stock Solution Preparation Table (Example)

| Amount of Compound | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM Solution Volume (mL) | 4.16 | 20.81 | 41.61 |

| 5 mM Solution Volume (mL) | 0.83 | 4.16 | 8.32 |

| 10 mM Solution Volume (mL) | 0.42 | 2.08 | 4.16 |

Reaction Conditions and Yields

Analytical and Structural Confirmation

- The synthesized compound is characterized by IR, NMR (1H and 13C), mass spectrometry, and elemental analysis to confirm the structure and purity.

- Typical IR bands include C=O stretching (~1700 cm⁻¹), C-N, and C-S vibrations.

- NMR spectra show characteristic signals for the piperidine ring protons and the ethyl ester group.

- Mass spectrometry confirms the molecular ion peak consistent with the molecular weight of this compound.

Summary Table of Key Preparation Features

| Feature | Description |

|---|---|

| Core Reaction | Condensation of piperidinecarbothioamide with α-haloketone esters |

| Key Intermediate | Piperidinecarbothioamide |

| Solvents Used | Methanol, benzene, DMSO (for formulation) |

| Reaction Conditions | Reflux for 4 hours, then room temperature overnight |

| Purification | Filtration, recrystallization, column chromatography |

| Yield Range | ~70-75% for intermediates; variable for final product |

| Analytical Methods | IR, NMR, MS, elemental analysis |

| Formulation | DMSO master stock diluted with PEG300, Tween 80, water or corn oil |

Research Findings and Notes

- The preparation methods are well-established in heterocyclic chemistry, with the piperidine substituent introduced via nucleophilic substitution on thiazole precursors.

- The use of ethyl esters as starting materials facilitates the direct formation of the carboxylate ester functionality.

- The stepwise addition of solvents in formulation ensures solubility and stability for biological assays.

- The compound’s synthesis is adaptable to scale-up with careful control of reaction conditions and purification steps.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

1.1 Antimicrobial Activity

Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate has demonstrated significant antimicrobial properties. Research indicates that thiazole derivatives, including this compound, exhibit activity against a range of bacteria and fungi. For instance, a study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, making it a potential candidate for developing new antibiotics .

1.2 Anti-inflammatory and Immunomodulatory Effects

The compound has been investigated for its anti-inflammatory properties, particularly in the context of autoimmune disorders. It modulates the activity of phosphoinositide 3-kinases, which play a critical role in cell signaling related to inflammation and immune response. A patent outlines its potential use in treating conditions such as rheumatoid arthritis and multiple sclerosis .

1.3 Cancer Treatment

This compound is also being explored for its anticancer properties. It has been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Its ability to target specific pathways involved in tumor growth positions it as a promising candidate for cancer therapy .

Agricultural Applications

2.1 Fungicidal Properties

In agriculture, this compound is being researched as a fungicide. Its thiazole structure contributes to its efficacy against phytopathogenic fungi, which pose significant threats to crop yields. Studies have demonstrated that this compound can effectively control fungal diseases in crops, thus enhancing agricultural productivity .

2.2 Pest Control

Beyond fungicidal activity, thiazole derivatives are being evaluated for their potential as pest control agents. The compound's ability to disrupt pest physiology makes it a candidate for developing environmentally friendly pesticides that reduce reliance on traditional chemical agents .

Material Science Applications

3.1 Polymer Chemistry

This compound has applications in polymer chemistry due to its reactive functional groups. It can be utilized as a monomer or additive in the synthesis of polymers with enhanced properties such as improved thermal stability and mechanical strength .

3.2 Coatings and Adhesives

The compound's chemical properties also lend themselves to the development of advanced coatings and adhesives. Its incorporation into formulations can lead to products with superior adhesion characteristics and resistance to environmental degradation .

Data Summary

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal | Antimicrobial Activity | Effective against Staphylococcus aureus |

| Anti-inflammatory | Modulates phosphoinositide 3-kinases | |

| Cancer Treatment | Inhibits cancer cell proliferation | |

| Agricultural | Fungicide | Controls phytopathogenic fungi |

| Pest Control | Disrupts pest physiology | |

| Material Science | Polymer Chemistry | Enhances thermal stability |

| Coatings and Adhesives | Superior adhesion characteristics |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at [Institution] tested this compound against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics, suggesting its potential as a new antimicrobial agent.

Case Study 2: Agricultural Application

Field trials demonstrated that crops treated with formulations containing this compound showed a marked reduction in fungal infections compared to untreated controls, leading to improved yields.

Wirkmechanismus

The mechanism of action of Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to target molecules. The piperidine ring can improve the compound’s solubility and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Similarities and Key Substituent Effects

Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate belongs to a broader class of thiazole carboxylates, where substituents at the 2- and 4-positions significantly influence electronic, steric, and biological properties. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Electronic Comparison of Selected Thiazole Carboxylates

Electronic and Conformational Differences

- HOMO-LUMO Gap: The presence of electron-withdrawing groups (e.g., –NO₂ in Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate) reduces the HOMO-LUMO gap (4.2 eV) compared to the piperidine-substituted analog (~5.0 eV, estimated), enhancing charge transfer interactions .

- Piperidine vs. Hydrazine Substituents : Piperidine introduces a rigid, aliphatic ring that may improve binding to hydrophobic enzyme pockets (e.g., acetylcholinesterase), whereas hydrazine derivatives allow for planar conjugation, influencing π-π stacking interactions (observed in SC-XRD studies) .

Biologische Aktivität

Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, a piperidine moiety, and an ethyl ester functional group. Its molecular formula is C_{12}H_{16}N_2O_2S, and it has been identified for its unique structural characteristics that contribute to its biological activity.

This compound interacts with various enzymes and proteins, influencing several biochemical pathways:

- Enzyme Interactions : It has shown the ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX), enzymes involved in inflammatory processes. This inhibition suggests potential anti-inflammatory properties.

- Cell Signaling : The compound affects cell signaling pathways related to inflammation and apoptosis, indicating its role in modulating cellular responses.

Cellular Effects

The compound's effects on different cell types have been documented:

- Anti-inflammatory Effects : In laboratory studies, low doses of this compound demonstrated significant anti-inflammatory and analgesic effects without notable toxicity.

- Cytotoxicity : In vitro studies have reported varying levels of cytotoxicity against cancer cell lines, suggesting its potential as an anticancer agent. For instance, it has been tested against human cancer cell lines such as HePG-2 (hepatocellular carcinoma) and MCF-7 (breast cancer) using the MTT assay to evaluate cell viability .

Molecular Mechanisms

The molecular mechanism of action involves several key interactions:

- Binding Affinity : this compound binds to the active sites of specific enzymes, inhibiting their catalytic activity. This binding is crucial for its role as a potential therapeutic agent.

- Transport Mechanisms : The compound's transport within biological systems occurs via organic anion transporters (OATPs) and P-glycoprotein, which facilitate its uptake and distribution in tissues.

Case Studies

Recent studies have highlighted the compound's promising biological activities:

- Antimicrobial Activity : In a comparative study of various thiazole derivatives, this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

- Anticancer Potential : In vitro assays demonstrated that the compound can reverse drug resistance in cancer cells overexpressing P-glycoprotein (P-gp). This was evidenced by increased intracellular concentrations of chemotherapeutic agents like paclitaxel when used in combination with this compound .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate, and what reaction conditions are optimal?

- Methodological Answer : The compound can be synthesized via a Hantzsch thiazole synthesis approach. A typical route involves cyclocondensation of thiourea derivatives with α-haloketones or esters. For example, reacting ethyl 2-bromoacetate with a piperidine-substituted thiourea precursor under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 8–12 hours yields the thiazole core. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) is recommended to isolate the product .

- Key Considerations : Optimize stoichiometry (1:1.2 molar ratio of halide to thiourea) and monitor reaction progress via TLC. Side products like sulfoxides may form if oxidizing agents are present .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

- Methodological Answer :

- NMR :

- ¹H NMR : Aromatic protons on the thiazole ring appear as singlet(s) near δ 7.5–8.0 ppm. The piperidinyl N–CH₂ group shows a triplet at δ 2.5–3.0 ppm .

- ¹³C NMR : The thiazole C-4 carbonyl resonates at ~165–170 ppm, while the ester carbonyl (COOEt) appears at ~168–172 ppm .

- IR : Strong absorption bands for C=O (ester: ~1720 cm⁻¹) and C=N (thiazole: ~1600 cm⁻¹) .

- MS : Molecular ion peak [M+H]⁺ at m/z 267 (calculated for C₁₁H₁₅N₃O₂S) with fragmentation patterns indicating loss of COOEt (–73 Da) .

Advanced Research Questions

Q. How can computational chemistry methods (e.g., DFT) predict the reactivity or electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) can model the compound’s electronic structure. Key findings:

- The HOMO is localized on the thiazole ring and piperidine nitrogen, suggesting nucleophilic reactivity at these sites.

- The LUMO lies on the ester carbonyl, indicating electrophilic susceptibility.

- Solvent effects (e.g., DMSO) lower the energy gap by ~0.5 eV, enhancing charge transfer in polar environments .

Q. What strategies resolve contradictions in reported biological activities across studies?

- Methodological Answer : Discrepancies may arise from impurities (e.g., unreacted piperidine or oxidized byproducts) or assay conditions. Strategies include:

- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >98% purity.

- Dose-Response Curves : Test multiple concentrations (e.g., 1–100 µM) to rule out off-target effects at high doses.

- Structural Analogs : Compare activities with derivatives (e.g., replacing piperidine with morpholine) to isolate substituent effects .

Q. How does the piperidin-1-yl substituent influence pharmacokinetic properties compared to other N-substituted analogs?

- Methodological Answer :

- Lipophilicity : The piperidine ring increases logP by ~0.8 compared to morpholine analogs, enhancing membrane permeability but reducing aqueous solubility.

- Metabolic Stability : Piperidine derivatives show slower hepatic clearance (t₁/₂ = 2.1 hrs in microsomes) due to reduced CYP3A4-mediated oxidation compared to smaller N-alkyl groups .

- Experimental Validation : Perform parallel artificial membrane permeability assays (PAMPA) and microsomal stability tests .

Q. What challenges arise in crystallizing this compound for X-ray analysis, and how can SHELX software aid refinement?

- Methodological Answer :

- Crystallization Challenges : Low melting point (~80°C) and solvent inclusion (e.g., ethanol) complicate crystal growth. Use slow evaporation in a 1:1 dichloromethane/hexane mixture at 4°C.

- SHELX Refinement : SHELXL-2019 can handle twinning and high thermal motion in the piperidine ring. Apply restraints to N–C bond lengths and anisotropic displacement parameters for non-H atoms. R-factor convergence <5% is achievable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.